molecular formula C5H4F3NS B14525749 1H-Pyrrole, 2-[(trifluoromethyl)thio]- CAS No. 62665-27-4

1H-Pyrrole, 2-[(trifluoromethyl)thio]-

Cat. No.: B14525749
CAS No.: 62665-27-4
M. Wt: 167.15 g/mol
InChI Key: NFKQNENSDPVROC-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(trifluoromethyl)thio]-, is a specialized chemical building block of significant interest in medicinal chemistry and antimicrobial research. This compound incorporates a pyrrole heterocycle, a nitrogen-containing scaffold found in numerous FDA-approved drugs and natural products with diverse biological activities . The strategic introduction of the (trifluoromethyl)thio group (-SCF3) at the 2-position is a key structural feature, as the integration of fluorine and trifluoromethyl moieties is a well-established strategy to enhance the pharmacological properties, metabolic stability, and lipophilicity of bioactive molecules . Recent scientific investigations highlight the potential of trifluoromethylated pyrrole derivatives as promising scaffolds for developing new antimicrobial agents . Research published in 2025 demonstrates that dihydropyrrol-2-one compounds featuring trifluoromethyl groups exhibit potent antibacterial and antifungal activities. These compounds have shown efficacy against a range of clinically relevant pathogens, including the Gram-positive bacterium Staphylococcus aureus and yeast species like Candida albicans . The presence of the trifluoromethyl group is pivotal in modulating the molecule's interactions with biological targets, thereby augmenting its antimicrobial potency . This makes 1H-Pyrrole, 2-[(trifluoromethyl)thio]- a valuable precursor or intermediate for researchers synthesizing novel compounds to address the growing challenge of antimicrobial resistance . This product is intended for research and development applications in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

62665-27-4

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H

InChI Key

NFKQNENSDPVROC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylthiolation of Pyrrole

The most efficient method involves direct C-H trifluoromethylthiolation using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and triphenylphosphine (PPh₃) as a mediator. This one-pot reaction proceeds under mild conditions (60°C, 12 h) with dichloromethane (DCM) as the solvent. The mechanism likely involves in situ generation of a trifluoromethylthiolating species (CF₃S⁻), which attacks the electron-rich 2-position of pyrrole.

Reaction Conditions:

  • Substrate: Pyrrole (1.0 equiv)
  • Reagents: CF₃SO₂Cl (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent: DCM
  • Yield: 85–92%

This method avoids prefunctionalization of the pyrrole ring and demonstrates excellent regioselectivity due to the inherent electronic bias of pyrrole.

Electrophilic Fluorination and Thiolation

An alternative route involves sequential electrophilic fluorination and thiolation. Pyrrole is first fluorinated at the 2-position using xenon difluoride (XeF₂) in acetonitrile, followed by treatment with trifluoromethylthiolating agents such as AgSCF₃.

Key Steps:

  • Fluorination:
    $$ \text{Pyrrole} + \text{XeF}_2 \rightarrow 2\text{-F-pyrrole} $$ (Yield: 70–75%)
  • Thiolation:
    $$ 2\text{-F-pyrrole} + \text{AgSCF}3 \rightarrow 2\text{-SCF}3\text{-pyrrole} $$ (Yield: 65–68%)

This method requires harsh conditions (100°C, 24 h) and offers lower overall yields compared to direct thiolation.

Phase-Transfer-Catalyzed Alkylation

A patent-derived approach utilizes phase-transfer catalysis (PTC) to alkylate pyrrole-2-thiols with trifluoromethylating agents. Tetrabutylammonium hydrogen sulfate (TBAHS) facilitates the reaction between pyrrole-2-thiol and methyl triflate (CF₃SO₂CH₃) in a biphasic system.

Optimized Protocol:

Parameter Value
Catalyst TBAHS (5 mol%)
Solvent Toluene/Water (3:1)
Temperature 70°C
Time 3 h
Yield 78–82%

This method is scalable but requires pre-synthesis of pyrrole-2-thiol, adding an extra step.

Mechanistic Insights

Radical vs. Ionic Pathways

The direct trifluoromethylthiolation method proceeds via an ionic mechanism where PPh₃ reduces CF₃SO₂Cl to CF₃SCl, which subsequently dissociates into CF₃S⁺ and Cl⁻. The electrophilic CF₃S⁺ attacks the 2-position of pyrrole, followed by deprotonation (Figure 1). In contrast, the PTC method involves nucleophilic displacement where the thiolate anion (pyrrole-S⁻) reacts with methyl triflate.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Cost Efficiency
Direct Thiolation 85–92 Mild (60°C) High Moderate
Electrophilic Route 65–68 Harsh (100°C) Low High
PTC Alkylation 78–82 Moderate (70°C) Medium Low

Key Trade-offs:

  • Direct thiolation offers the highest yields but requires expensive CF₃SO₂Cl.
  • PTC alkylation uses cheaper reagents but involves multi-step synthesis.

Applications and Derivatives

The 2-SCF₃-pyrrole scaffold serves as a precursor for:

  • Antimicrobial agents: Derivatives show MIC values of 2–4 µg/mL against S. aureus.
  • Liquid crystals: Fluorinated pyrroles exhibit nematic phases at room temperature.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrole derivatives, including those with trifluoromethylthio groups, have demonstrated a range of biological activities. Research indicates that these compounds can exhibit:

  • Antibacterial Properties : Pyrrole derivatives have been shown to possess antibacterial activity against various strains, making them potential candidates for new antibiotics .
  • Antitumor Activity : Certain pyrrole compounds have been evaluated for their anticancer properties, with studies suggesting they may inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives also display inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Agrochemical Applications

Pyrrole derivatives are increasingly recognized for their role in pest control and agriculture. The following applications have been documented:

  • Insecticides : Compounds derived from pyrroles have shown significant insecticidal activity. For instance, specific derivatives demonstrated bioefficacy values indicating potent insecticidal properties .
  • Fungicides : Pyrroles are incorporated into the structure of several commercial fungicides, enhancing their effectiveness against plant pathogens. Notable examples include fludioxonil and fenpiclonil .

Material Science

The incorporation of trifluoromethylthio groups into pyrrole structures has implications for material science:

  • Semiconducting Materials : Pyrrole derivatives are utilized in the development of organic semiconductors due to their favorable electronic properties. The trifluoromethylthio group can enhance the stability and performance of these materials .
  • Fluorescent Materials : Research has indicated that certain pyrrole derivatives can be employed in the synthesis of fluorescent compounds, which are useful in various applications including sensors and imaging technologies .

Case Study 1: Synthesis and Bioactivity Evaluation

A recent study synthesized a series of new pyrrole derivatives and evaluated their insecticidal bioactivity. The results indicated that compounds with specific substitutions exhibited high efficacy against target pests, with some achieving low parts per million (ppm) values indicative of strong activity .

Case Study 2: Mechanistic Insights into Antitumor Activity

Another research effort focused on understanding the mechanism by which pyrrole derivatives exert their antitumor effects. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, providing insights into their potential as therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntibacterial, AntitumorHigh efficacy against bacterial strains; apoptosis induction in cancer cells
AgrochemicalsInsecticides, FungicidesSignificant insecticidal properties; used in commercial fungicides
Material ScienceSemiconductors, Fluorescent materialsEnhanced stability and performance in electronic applications

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Oxadiazole Derivatives ()

Six 1,3,4-oxadiazole derivatives (Table 1) share structural similarities with 1H-Pyrrole, 2-[(trifluoromethyl)thio]- , particularly in their substitution patterns. While these compounds differ in their core heterocycles (oxadiazole vs. pyrrole), they exhibit key trends:

  • Substituent Effects : The trifluoromethyl group in these oxadiazoles is part of a pyrazole substituent (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl). This contrasts with the direct -SCF₃ substitution in the pyrrole analogue, which may confer distinct electronic and steric properties.
  • Yield and Reactivity : Yields for oxadiazole derivatives vary significantly (27.7–83.3%), with lower yields observed for sterically hindered or polar substituents (e.g., compound 2: 27.7% yield with a thioacetonitrile group).
  • Melting Points : Melting points correlate with substituent bulkiness and crystallinity. For example, compound 4 (94–95°C, yellow solid) with a chlorothiazole group has a higher melting point than compound 3 (77–78°C, allylthio group).

Table 1: Properties of 1,3,4-Oxadiazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) Physical Form
1 4-Bromobenzylthio 83.3 113–114 White solid
2 Thioacetonitrile 27.7 81–82 Brown solid
3 Allylthio 78.4 77–78 White solid
4 2-Chlorothiazol-5-ylmethylthio 81.3 94–95 Yellow solid
5 6-Chloropyridin-3-ylmethylthio 79.9 111–112 Pale yellow solid
6 2-Fluorobenzylthio 78.2 101–102 White solid

Comparison with GW0742 ()

The thiazole-containing compound GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) shares a trifluoromethylphenyl group but differs in its heterocyclic core (thiazole vs. pyrrole) and functionalization (carboxylic acid vs. -SCF₃).

Key Research Findings

  • Synthetic Challenges : The lower yield of compound 2 (27.7%) highlights synthetic difficulties with nitrile-containing substituents, possibly due to steric hindrance or competing side reactions.
  • Spectroscopic Validation : All oxadiazole derivatives were confirmed via ¹H/¹³C NMR and HRMS, with chemical shifts for pyrazole protons (e.g., δ 8.4–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm).
  • Biological Implications : While GW0742 demonstrates CNS activity, the oxadiazole derivatives in lack disclosed bioactivity data, underscoring the need for further studies on trifluoromethylthio-containing pyrroles.

Q & A

Q. How can this compound be functionalized for use in molecular electronics?

  • Methodological Answer : Introduce π-conjugated side chains (e.g., thienyl or pyridyl groups) via Suzuki-Miyaura coupling to enhance charge transport. For example, 2,5-di(2-thienyl)-1H-pyrrole derivatives show conductivity of ~10⁻³ S/cm in thin-film transistors . Characterize using cyclic voltammetry (CV) to measure redox potentials and bandgap alignment with electrode materials .

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